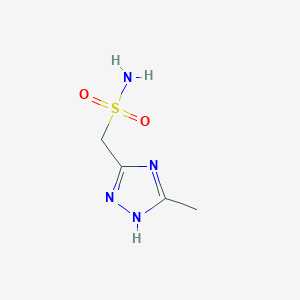![molecular formula C10H15N3S B13333600 5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)
5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazo and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo or pyridine rings, leading to partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: This compound shares the imidazo[4,5-c]pyridine core but lacks the spiro thiolane ring.
3-Methyl-3H-imidazo[4,5-b]pyridine: Another related compound with a different ring fusion pattern.
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde: Features an aldehyde functional group, providing different reactivity.
Uniqueness
The uniqueness of 5’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-thiolane] lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-thiolane] |
InChI |
InChI=1S/C10H15N3S/c1-7-4-10(5-14-7)9-8(2-3-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12) |
InChI Key |
RECFAUPUEGORKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CS1)C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


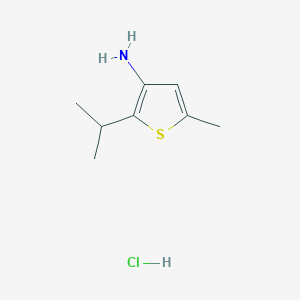
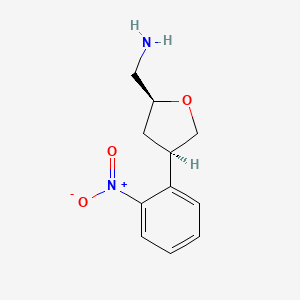
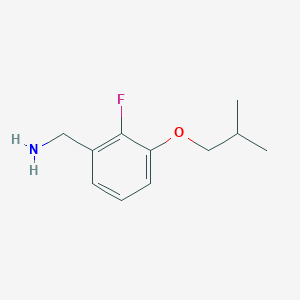
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13333530.png)
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B13333534.png)
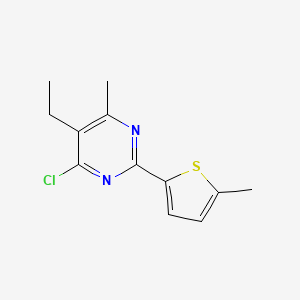
![2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13333540.png)
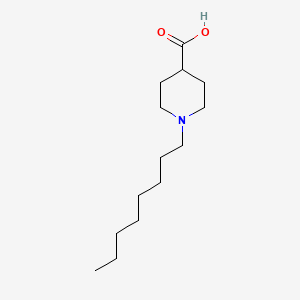
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13333561.png)

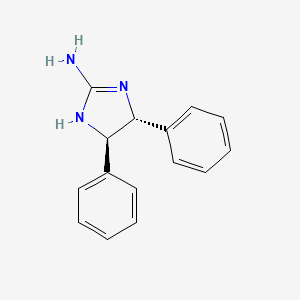
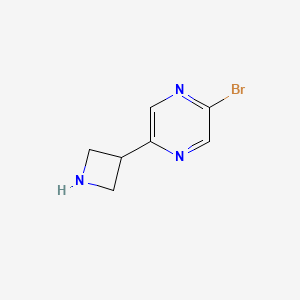
![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)
